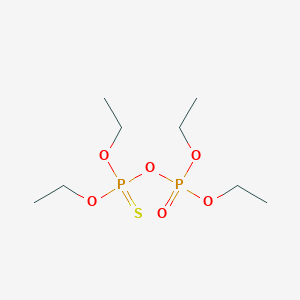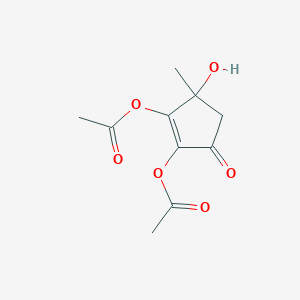
2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one, also known as DMCH, is a chemical compound that has been extensively studied for its potential applications in the field of pharmaceuticals. DMCH is a cyclic enone derivative that has a unique chemical structure, making it a promising candidate for various scientific research applications.
Wissenschaftliche Forschungsanwendungen
2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one has been extensively studied for its potential applications in the field of pharmaceuticals. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
Wirkmechanismus
The mechanism of action of 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways involved in inflammation and tumor growth. 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one also exhibits low toxicity, making it a safe compound to work with. However, 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one has limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one. One potential area of research is the development of 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one-based drug delivery systems. Another area of research is the investigation of 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one's potential use in the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one is a promising compound that has potential applications in the field of pharmaceuticals. Its unique chemical structure and various biological activities make it a valuable compound for scientific research. Further studies are needed to fully understand the mechanism of action of 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one and its potential use in the treatment of various diseases.
Synthesemethoden
2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one can be synthesized by the reaction of methyl vinyl ketone with acetylacetone in the presence of a base catalyst. The reaction yields 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one as a yellow crystalline solid with a melting point of 103-105°C.
Eigenschaften
CAS-Nummer |
121979-45-1 |
|---|---|
Produktname |
2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one |
Molekularformel |
C10H12O4 |
Molekulargewicht |
228.2 g/mol |
IUPAC-Name |
(2-acetyloxy-3-hydroxy-3-methyl-5-oxocyclopenten-1-yl) acetate |
InChI |
InChI=1S/C10H12O6/c1-5(11)15-8-7(13)4-10(3,14)9(8)16-6(2)12/h14H,4H2,1-3H3 |
InChI-Schlüssel |
IRNQKAVWBMBTPO-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C(CC1=O)(C)O)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1=C(C(CC1=O)(C)O)OC(=O)C |
Synonyme |
2,3-DHMCEO 2,3-diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one 2,3-diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one, (+)-isomer 2,3-diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one, (-)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



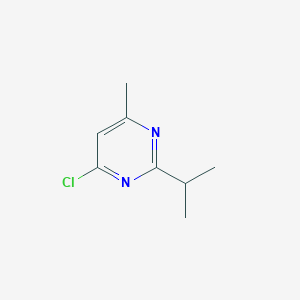
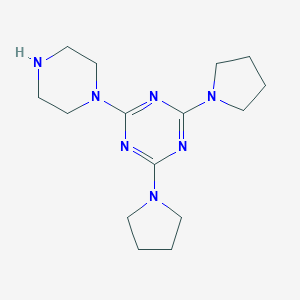
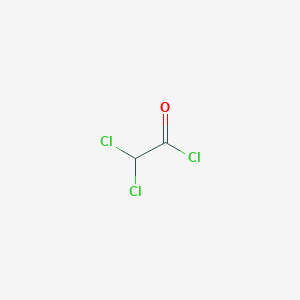
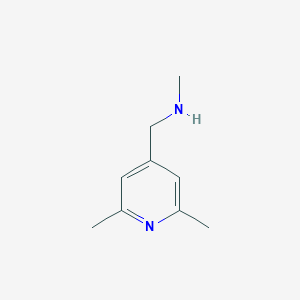
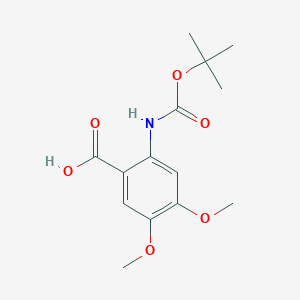
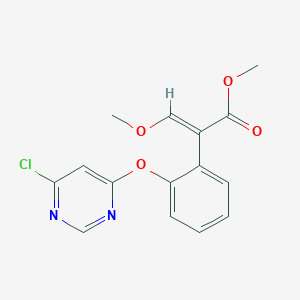
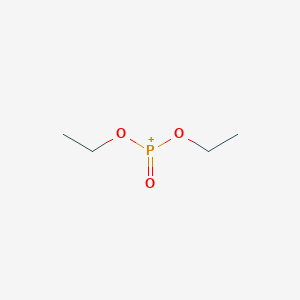
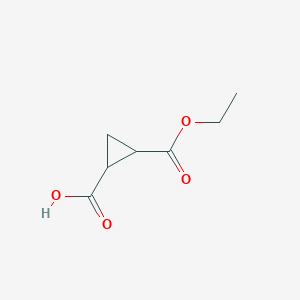
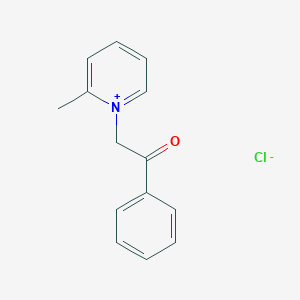
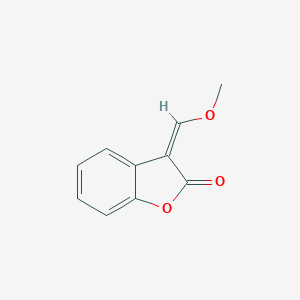
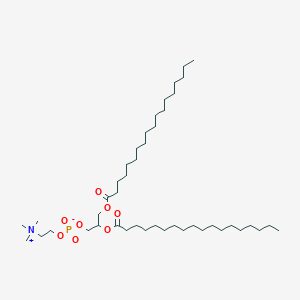
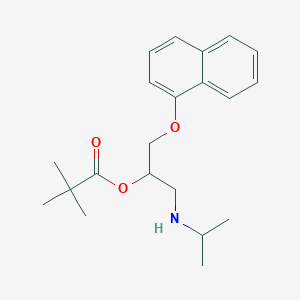
![5-Fluoro-1H-benzo[d]imidazol-6-amine](/img/structure/B46661.png)
